N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a structurally complex oxalamide derivative. The molecule contains two distinct substituents:
- N1-substituent: A 2-hydroxy-2-methyl-4-(methylthio)butyl group, combining hydroxyl, methyl, and thioether functionalities. This moiety may enhance solubility and metabolic stability.
- N2-substituent: A 3-(2-oxopyrrolidin-1-yl)phenyl group, featuring a pyrrolidinone ring linked to a phenyl ring. Pyrrolidinone derivatives are known for their bioactivity in neurological and antimicrobial contexts .
The compound’s synthesis likely involves coupling of oxalyl chloride with the respective amine precursors, followed by purification via column chromatography or recrystallization (as seen in analogous oxalamide syntheses) .
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(25,8-10-26-2)12-19-16(23)17(24)20-13-5-3-6-14(11-13)21-9-4-7-15(21)22/h3,5-6,11,25H,4,7-10,12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWQZMWWKLNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydroxy-methylthio butyl group:
Synthesis of the oxopyrrolidinyl phenyl group: This involves the formation of a pyrrolidinone ring attached to a phenyl group, which can be synthesized through cyclization reactions.
Coupling of the two groups: The final step involves coupling the hydroxy-methylthio butyl group with the oxopyrrolidinyl phenyl group using oxalamide as a linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxopyrrolidinyl group can be reduced to form a pyrrolidine ring.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxopyrrolidinyl group would yield a pyrrolidine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in interesting ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against certain diseases.
Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: It could affect signaling pathways within cells, altering the behavior of the cell.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between the target compound and related oxalamides:
Key Observations:
Bioactivity: The target compound’s pyrrolidinone group (N2) aligns with bioactive motifs in antimicrobial agents (e.g., GMC-3) and neuroactive compounds . Thioether groups (as in the N1 substituent) are rare in oxalamides but may improve membrane permeability compared to ether or ester analogues .
Physicochemical Properties :
- Hydroxyl and thioether groups in the N1 substituent could enhance aqueous solubility relative to purely aromatic analogues (e.g., GMC-3) .
- The adamantyl-containing oxalamide (Compound 10) exhibits exceptional thermal stability (>210°C), suggesting that bulky substituents improve crystallinity .
Toxicological Profiles: S336, a flavoring oxalamide, has a NOEL (No Observed Effect Level) of 100 mg/kg in rats, indicating low toxicity for structurally related oxalamides .
Metabolic and Toxicological Considerations
- Metabolism : Oxalamides with methoxy or pyridyl groups (e.g., S336) undergo hepatic hydrolysis and glucuronidation, as predicted by their ester/amide linkages . The target compound’s thioether group may undergo oxidative metabolism to sulfoxides or sulfones.
- Toxicity: Fluorinated oxalamides (e.g., Compound 18) show moderate cytotoxicity, whereas non-fluorinated analogues (e.g., S336) exhibit low acute toxicity .
Biological Activity
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known by its CAS number 1396889-13-6, is a synthetic organic compound with notable biological activity. This article explores its structure, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. The compound features several functional groups that contribute to its biological properties:
- Hydroxy Group : Enhances solubility and potential interactions with biological targets.
- Methylthio Group : May play a role in metabolic processes and interactions with enzymes.
- Oxalamide Linkage : Known for its ability to form hydrogen bonds, potentially influencing binding affinity to target proteins.
Mechanisms of Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its anti-inflammatory and anticancer properties.
Anti-inflammatory Properties
Research indicates that this compound may exhibit significant anti-inflammatory effects. In one study, it was shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines such as TNF-alpha and interleukin-1 beta (IL-1β), suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. It has been observed to trigger cell cycle arrest and increase reactive oxygen species (ROS) levels, which are associated with the induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cell Viability Studies : In experiments conducted on lung cancer cell lines (e.g., NCI-H196), the compound exhibited dose-dependent cytotoxicity, significantly reducing cell viability compared to control groups .
- Inflammation Models : Animal models treated with this compound showed decreased markers of inflammation following exposure to lipopolysaccharides (LPS), indicating its potential for mitigating acute inflammatory responses .
- Mechanistic Insights : Further investigations revealed that the compound's ability to modulate oxidative stress pathways contributes to its protective effects against cellular damage, enhancing its therapeutic profile in conditions characterized by oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N1-(3-chloro-2-methylphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide | C16H24N2O3S | Contains chlorine; different alkyl substitutions |
| N1-(3-methoxyphenyl)-N2-(4-methylthiophenyl)oxalamide | C17H22N2O3S | Features methoxy and methylthio groups |
| N1-[5-thiophen-3-ylfuran-2-yl]ethanol-N2-[4-methylthiophenyl]oxalamide | C18H20N2O3S | Incorporates thiophene and furan rings |
This table illustrates how the unique combination of functional groups in this compound enhances its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
